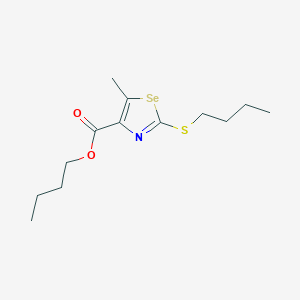![molecular formula C19H22N2O B12592063 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- CAS No. 321673-59-0](/img/structure/B12592063.png)
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is known for its unique structure, which includes a propenamide group attached to a phenyl ring substituted with a pentyl-pyridinyl moiety.
Métodos De Preparación
The synthesis of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves several steps, typically starting with the preparation of the pyridinyl and phenyl intermediates. These intermediates are then coupled through various organic reactions, such as Suzuki-Miyaura coupling, to form the final compound. The reaction conditions often include the use of palladium catalysts, bases, and solvents like toluene or ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide group to an amine.
Aplicaciones Científicas De Investigación
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
2-Propenamide, 3-[4-(2-pyridinyl)phenyl]-: This compound lacks the pentyl group, which may affect its chemical reactivity and biological activity.
2-Propenamide, 3-[4-(5-methyl-2-pyridinyl)phenyl]-: The presence of a methyl group instead of a pentyl group can lead to differences in solubility and interaction with molecular targets.
2-Propenamide, 3-[4-(5-ethyl-2-pyridinyl)phenyl]-: The ethyl group may confer different steric and electronic properties compared to the pentyl group.
Propiedades
Número CAS |
321673-59-0 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-16-8-12-18(21-14-16)17-10-6-15(7-11-17)9-13-19(20)22/h6-14H,2-5H2,1H3,(H2,20,22) |
Clave InChI |
YALIPMYQZOWTDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


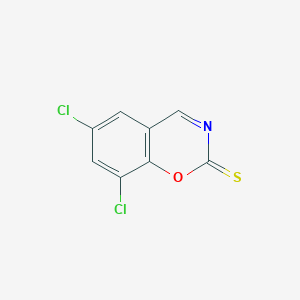
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)
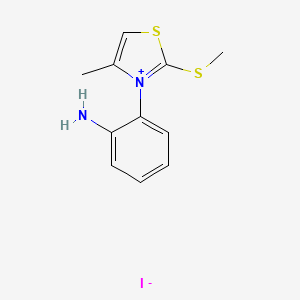


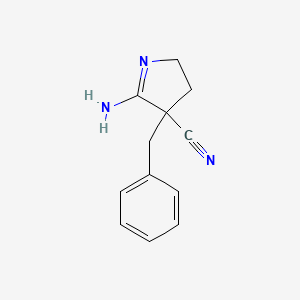
propanedinitrile](/img/structure/B12592023.png)
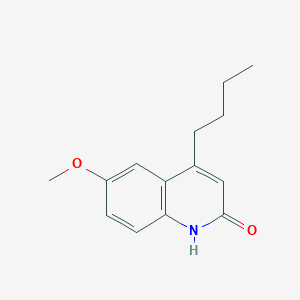
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
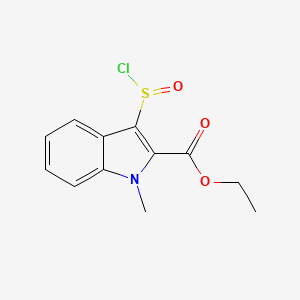
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
